molecular formula C12H19NO5 B12990082 (2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid

(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid

Cat. No.: B12990082
M. Wt: 257.28 g/mol
InChI Key: GRHKEJWNSMHSTJ-DJLDLDEBSA-N
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Description

(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid is a complex organic compound that features a furo[3,4-b]pyrrole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the furo[3,4-b]pyrrole core, followed by functional group modifications to introduce the tert-butoxycarbonyl and carboxylic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, (2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can serve as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological reactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid shares similarities with other furo[3,4-b]pyrrole derivatives, such as:
    • (2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxamide
    • (2R,3AR,6aS)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry. These features confer distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(2R,3aR,6aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(14)15)4-7-5-17-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1

InChI Key

GRHKEJWNSMHSTJ-DJLDLDEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1COC2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1COC2)C(=O)O

Origin of Product

United States

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